molecular formula C7H8N2O5 B12884608 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12884608
M. Wt: 200.15 g/mol
InChI Key: XOFAVEKLIUJDAJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Condensation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for esterification and amidation reactions. .

Scientific Research Applications

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes, improving its efficacy .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.

Properties

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12)

InChI Key

XOFAVEKLIUJDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O

Origin of Product

United States

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